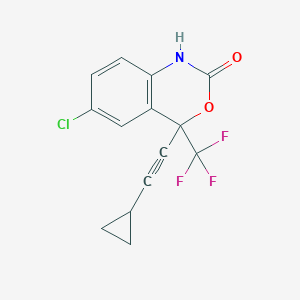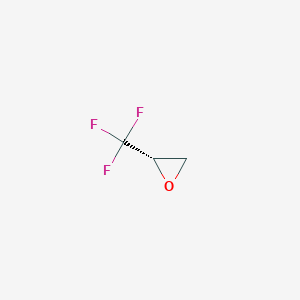
(2S)-2-(trifluoromethyl)oxirane
Descripción general
Descripción
“(2S)-2-(trifluoromethyl)oxirane” is a specialty chemical . It is also known by other names such as “3,3,3-trifluoro-1,2-epoxypropane”, “2-(Trifluoromethyl)oxirane”, “1,1,1-trifluoro-N-hydroxy-N-(trifluoromethyl)methanamine”, “2-methyl-3-(trifluoromethyl)oxirane”, and "1,2-Epoxy-3,3,3-trifluoropropane" .
Molecular Structure Analysis
The molecular formula of “(2S)-2-(trifluoromethyl)oxirane” is C3H3F3O. The InChI representation of its structure is InChI=1/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-(trifluoromethyl)oxirane” are not detailed in the search results .Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl-Containing Pyridines
Trifluoromethyl-containing pyridines are utilized in commercial agrochemicals and drugs, as well as drug candidates under development. The synthesis of these compounds is crucial for the creation of biologically active molecules .
Catalyst-Free Synthesis of Trifluoromethyl Spiro-Epoxides
A visible-light-induced cycloaddition reaction allows the synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers without the need for metal or catalysts, expanding the range of groups and applications .
Photoelectron Circular Dichroism (PECD)
PECD is used for chiral differentiation in the gas phase target with circularly polarized light, confirming fundamental and analytical properties through comparative studies .
Enantioselective Synthesis of Trifluoromethyl Cyclopropanes
Using Ru(ii)–Pheox catalysts, an asymmetric synthesis of various trifluoromethyl cyclopropanes from olefins is achieved, which is significant for creating compounds with specific desired properties .
Construction of Multi-Substituted Trifluoromethyl Alkenes
A visible light promoted gold-catalyzed reaction allows for the stereo- and regioselective incorporation of fluorine atoms and aryl groups, enabling straightforward construction of multi-substituted trifluoromethyl alkenes .
Synthesis of Heteroaromatic Trifluoromethyl Ethers
Nitrogen-heterocycles can be transformed into corresponding trifluoromethyl or higher perfluoroalkyl ethers by reacting with trifluoromethyl or higher perfluoroalkyl triflate, which is important for creating diverse functional groups .
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S)-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRARFZZMGLHL-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304532 | |
| Record name | (2S)-2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(trifluoromethyl)oxirane | |
CAS RN |
130025-34-2 | |
| Record name | (2S)-2-(Trifluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130025-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is hexafluoro-2-propanol used as a solvent in this reaction?
A1: While the article doesn't explicitly state the reason for choosing hexafluoro-2-propanol, it's likely chosen for its ability to dissolve both polar and non-polar compounds, including the reactants and potential byproducts. This could contribute to the high yield and purity observed. Additionally, its relatively high boiling point might facilitate the recovery of unreacted (2S)-2-(trifluoromethyl)oxirane and the solvent itself via distillation. []
Q2: What makes this synthetic route advantageous for large-scale production?
A2: The research highlights several advantageous features of this synthetic route for large-scale production of the CETP inhibitor:
- High Yield and Purity: The reaction achieves a quantitative isolated yield (>99%) with excellent chemical (>99% HPLC area%) and optical (>99% de) purities. [] This minimizes waste and simplifies purification steps.
- Mild Reaction Conditions: The reaction proceeds at room temperature (22 °C) without requiring extreme conditions, which is beneficial for large-scale processes. []
- Catalyst-Free: Unlike previous methods, this reaction doesn't require a rare earth metal catalyst like Yb(OTf)3. [] This reduces cost and potential environmental concerns associated with metal catalysts.
- Solvent Recovery: Both the excess (2S)-2-(trifluoromethyl)oxirane and the solvent, hexafluoro-2-propanol, can be recovered by distillation and reused, improving the overall efficiency and sustainability of the process. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



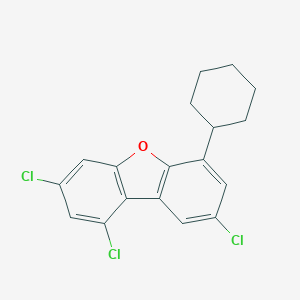
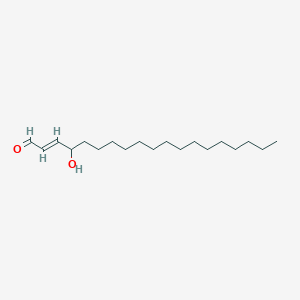

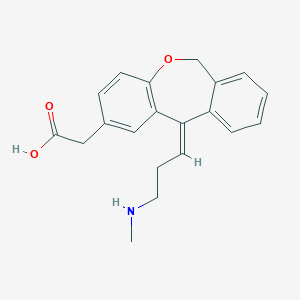
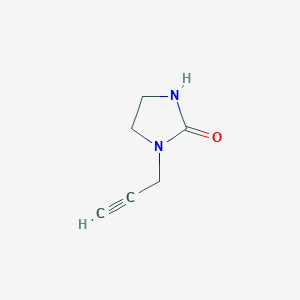



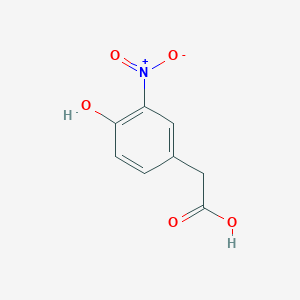
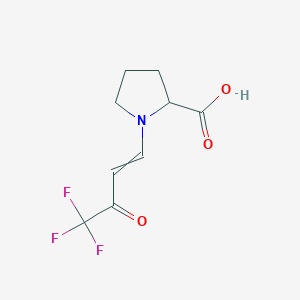
![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)
![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)

